Mammalian Selection IC50 Comparison
Blasticidin S HCl demonstrates a substantially lower IC50 value than G418 and hygromycin B in mammalian selection systems, requiring less compound per experiment. In a five-day growth inhibition study, blasticidin S achieved an IC50 of 7 μg/mL, compared to 49 μg/mL for G418 and 120 μg/mL for hygromycin B [1]. This translates to a 7-fold higher potency relative to G418 and 17-fold higher relative to hygromycin B under identical assay conditions. Notably, at the recommended selection concentration of 15 μg/mL, blasticidin S maintained 92% growth inhibition [1].
| Evidence Dimension | IC50 (half-maximal inhibitory concentration) in mammalian cell growth inhibition |
|---|---|
| Target Compound Data | 7 μg/mL |
| Comparator Or Baseline | G418: 49 μg/mL; Hygromycin B: 120 μg/mL; Puromycin: 18 μg/mL |
| Quantified Difference | 7-fold lower IC50 vs. G418 (7 vs. 49 μg/mL); 17-fold lower IC50 vs. Hygromycin B (7 vs. 120 μg/mL) |
| Conditions | Five-day drug treatment in mammalian cells; percent growth inhibition plotted against concentrations to estimate IC50 values [1] |
Why This Matters
Lower IC50 enables reduced compound consumption per selection experiment, directly decreasing procurement costs and minimizing off-target cytotoxicity from high antibiotic exposure.
- [1] PMC3486028 Table 1. Selection drug IC50 values and growth inhibition percentages for puromycin, blasticidin S, G418, hygromycin B, and paromomycin in mammalian cells. doi:10.1371/journal.pone.0045678.t001 View Source
